2-Butenoic acid, 3-amino-, phenylmethyl ester
Description
This compound has been identified in bioactive extracts, notably in the antifungal metabolites of Bacillus subtilis L1-21, where it contributes to microbial defense mechanisms . Structurally, the conjugated double bond between C2 and C3 and the electron-withdrawing ester group enhance its reactivity, making it suitable for nucleophilic additions or polymerization .
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
benzyl (Z)-3-aminobut-2-enoate |
InChI |
InChI=1S/C11H13NO2/c1-9(12)7-11(13)14-8-10-5-3-2-4-6-10/h2-7H,8,12H2,1H3/b9-7- |
InChI Key |
LPYNWRPARGBJOL-CLFYSBASSA-N |
Isomeric SMILES |
C/C(=C/C(=O)OCC1=CC=CC=C1)/N |
Canonical SMILES |
CC(=CC(=O)OCC1=CC=CC=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 3-amino-, phenylmethyl ester typically involves the esterification of 2-butenoic acid with benzyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Butenoic acid, 3-amino-, phenylmethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Butenoic acid, 3-amino-, phenylmethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Butenoic acid, 3-amino-, phenylmethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active 2-butenoic acid, which can then interact with its target. The amino group may also play a role in binding to the target molecule, enhancing the compound’s overall activity.
Comparison with Similar Compounds
2-Butenoic Acid, 3-Amino-, Isopropyl Ester (CAS 110567-22-1)
- Structure : Isopropyl ester replaces the benzyl group.
- Applications: Intermediate in organic synthesis, particularly for β-amino crotonate derivatives .
2-Butenoic Acid, 3-Amino-, 1,4-Butanediyl Ester (CAS 14205-47-1)
2-Butenoic Acid, 2-Methoxy-3-Methyl-, Methyl Ester (CAS not provided)
- Structure : Methoxy and methyl substituents at C2 and C3, respectively.
- Properties: Increased hydrophobicity (LogP: 0.305) compared to the amino-substituted analog.
- Applications : Identified in Moringa oleifera leaf extracts, suggesting roles in plant defense or nutraceuticals .
Functional Analogs with Modified Substituents
Benzyl Tiglate (CAS 37526-88-8)
Propenoic Acid, 3-[(Phenylmethyl)Sulfonyl]-, Methyl Ester
- Structure: Sulfonyl group at C3 instead of amino.
- Properties : Enhanced electrophilicity due to the sulfonyl moiety, increasing reactivity in Michael additions.
- Applications : Antimicrobial agent in Acinetobacter baumannii extracts .
Key Research Findings
Antifungal Activity : The benzyl ester derivative demonstrates moderate antifungal activity against Penicillium digitatum, though it is less potent than pyrrolo[1,2-a]pyrazine-1,4-dione derivatives in the same extracts .
Reactivity: The α,β-unsaturation in 3-amino-2-butenoate esters facilitates conjugation with thiols or amines, a trait exploited in drug delivery systems .
Odor Profiles: Non-amino analogs like benzyl tiglate and (E)-2-butenoic acid ethyl ester contribute to pungent or fruity odors in Durio species and citrus fruits, highlighting the role of ester substituents in flavor chemistry .
Biological Activity
2-Butenoic acid, 3-amino-, phenylmethyl ester, also known as (2Z)-3-amino-2-butenoic acid phenylmethyl ester, is a compound of significant interest in both biological and pharmaceutical research. With a molecular formula of C12H15NO2 and a molecular weight of approximately 205.253 g/mol, this compound features a butenoic acid backbone with an amino group at the third position and a phenylmethyl ester substituent. Its structure allows for various interactions within biological systems, making it a candidate for further exploration in therapeutic applications.
The biological activity of this compound can be attributed to its ability to interact with multiple molecular targets. Research indicates that compounds with similar structures often exhibit diverse pharmacological effects, including enzyme inhibition and modulation of signaling pathways. Specifically, studies have suggested potential roles in:
- Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth, which is crucial in developing new antimicrobial agents.
- Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit metalloproteases and other enzymes involved in pathological processes such as inflammation and tissue remodeling .
- Anticancer Properties : Preliminary studies suggest that derivatives of 2-butenoic acid may interfere with cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Studies
Several studies have highlighted the biological activity of 2-butenoic acid derivatives:
- Antimicrobial Studies : A study assessing the antimicrobial properties of various butenoic acid derivatives found that this compound exhibited significant activity against certain bacterial strains, indicating its potential as an antimicrobial agent .
- Enzyme Interaction Analysis : Interaction studies revealed that the compound could act as a reversible inhibitor of specific enzymes involved in collagen degradation, showcasing its potential therapeutic applications in conditions like arthritis .
- Cancer Research : In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines, suggesting that 2-butenoic acid derivatives could serve as lead compounds for anticancer drug development.
Comparative Analysis with Similar Compounds
The following table summarizes key features and biological activities of structurally similar compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 2-Butenoic acid, 3-amino-, ethyl ester | C6H11NO2 | Antimicrobial properties |
| Crotonic acid, 3-amino-, methyl ester | C6H11NO2 | Enzyme inhibition |
| β-Aminocrotonic acid ethyl ester | C7H13NO2 | Anticancer activity |
| 3-Aminocrotonic acid ethyl ester | C7H13NO2 | Modulation of inflammatory pathways |
This comparison highlights the unique properties of this compound within its class.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
